molecular formula C25H34ClN5O B12706755 3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride CAS No. 104416-82-2

3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride

Cat. No.: B12706755
CAS No.: 104416-82-2
M. Wt: 456.0 g/mol
InChI Key: ZGWRLZQXDPXSKQ-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolone core, followed by the introduction of the piperazinyl and pyridinyl groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, controlled temperatures, and pressure conditions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential effects on various biological systems. It may interact with specific enzymes or receptors, leading to potential therapeutic applications.

Medicine

In medicine, 3H-Pyrazol-3-one derivatives are investigated for their pharmacological properties. This compound, in particular, may have potential as an anti-inflammatory or analgesic agent.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Known for its analgesic and antipyretic properties.

    Phenazone: Another pyrazolone derivative with similar pharmacological activities.

    Metamizole: A well-known analgesic and antipyretic agent.

Uniqueness

What sets 3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

104416-82-2

Molecular Formula

C25H34ClN5O

Molecular Weight

456.0 g/mol

IUPAC Name

2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]-1-phenyl-5-propylpyrazol-3-one;hydrochloride

InChI

InChI=1S/C25H33N5O.ClH/c1-3-8-23-20-25(31)29(30(23)22-9-5-4-6-10-22)14-7-13-27-15-17-28(18-16-27)24-19-21(2)11-12-26-24;/h4-6,9-12,19-20H,3,7-8,13-18H2,1-2H3;1H

InChI Key

ZGWRLZQXDPXSKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=NC=CC(=C4)C.Cl

Origin of Product

United States

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